Cas no 2227651-41-2 ((3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid)
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- EN300-1793450
- 2227651-41-2
- (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid
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- Inchi: 1S/C13H12O4/c14-10-6-5-8-3-1-2-4-9(8)13(10)11(15)7-12(16)17/h1-6,11,14-15H,7H2,(H,16,17)/t11-/m0/s1
- InChI Key: VQQUWPFYVGSNNL-NSHDSACASA-N
- SMILES: O[C@@H](CC(=O)O)C1C(=CC=C2C=CC=CC=12)O
Computed Properties
- Exact Mass: 232.07355886g/mol
- Monoisotopic Mass: 232.07355886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 279
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 77.8Ų
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1793450-0.05g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 0.05g |
$1417.0 | 2023-09-19 | ||
| Enamine | EN300-1793450-0.1g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 0.1g |
$1484.0 | 2023-09-19 | ||
| Enamine | EN300-1793450-0.25g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 0.25g |
$1551.0 | 2023-09-19 | ||
| Enamine | EN300-1793450-0.5g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 0.5g |
$1619.0 | 2023-09-19 | ||
| Enamine | EN300-1793450-1.0g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 1g |
$1686.0 | 2023-06-02 | ||
| Enamine | EN300-1793450-2.5g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 2.5g |
$3304.0 | 2023-09-19 | ||
| Enamine | EN300-1793450-5.0g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 5g |
$4890.0 | 2023-06-02 | ||
| Enamine | EN300-1793450-10.0g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 10g |
$7250.0 | 2023-06-02 | ||
| Enamine | EN300-1793450-1g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 1g |
$1686.0 | 2023-09-19 | ||
| Enamine | EN300-1793450-5g |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid |
2227651-41-2 | 5g |
$4890.0 | 2023-09-19 |
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid Related Literature
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid
Introduction to (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic Acid (CAS No. 2227651-41-2)
(3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid, identified by its CAS number 2227651-41-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, featuring a chiral center and hydroxyl functional groups, exhibits unique chemical properties that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The structure of (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid consists of a propanoic acid backbone substituted with a naphthalene ring at the third carbon position. The presence of two hydroxyl groups, one on the propanoic acid moiety and the other on the naphthalene ring, contributes to its reactivity and potential biological activity. The stereochemistry at the third carbon, specifically the (S) configuration, is crucial for its pharmacological properties and interactions with biological targets.
Recent research in the field of medicinal chemistry has highlighted the importance of polyhydroxylated aromatic compounds in drug discovery. Compounds like (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid have shown promise in modulating various biological pathways due to their ability to engage multiple binding sites on target proteins. Studies have demonstrated that the hydroxyl groups can participate in hydrogen bonding interactions, enhancing binding affinity and selectivity.
In particular, the naphthalene moiety in (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid has been investigated for its potential role in inhibiting enzymes involved in inflammatory processes. The aromatic ring system provides a scaffold that can be further modified to optimize pharmacokinetic properties and reduce off-target effects. This has led to interest in derivatives of this compound as candidates for treating conditions such as arthritis and other inflammatory disorders.
The synthesis of (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid presents unique challenges due to its complex stereochemistry. Advanced synthetic techniques, including asymmetric catalysis and chiral resolution methods, are employed to ensure high enantiomeric purity. These methods are critical for achieving the desired pharmacological effects while minimizing unwanted side reactions.
One of the most compelling aspects of (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid is its potential as a lead compound for drug development. Its structural features allow for modifications that can enhance its solubility, bioavailability, and metabolic stability. Researchers are exploring various strategies to optimize its pharmacological profile, including covalent modifications and the introduction of additional functional groups.
The biological activity of this compound has been preliminarily assessed through in vitro assays targeting key enzymes and receptors involved in disease pathways. Preliminary results suggest that it may exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammation processes. Further studies are needed to confirm these findings and explore potential therapeutic applications.
The role of natural product-inspired scaffolds in drug discovery cannot be overstated. The naphthalene ring in (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid draws inspiration from natural products known for their biological activity. By leveraging these natural motifs, chemists can design compounds with enhanced biological efficacy and reduced toxicity. This approach aligns with the growing trend towards green chemistry and sustainable drug development practices.
In conclusion, (3S)-3-hydroxy-3-(2-hydroxynaphthalen-1-yl)propanoic acid (CAS No. 2227651-41-2) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with its potential biological activity, make it an attractive scaffold for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing unmet medical needs.
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